An In-Depth Technical Guide to 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane: Properties, Reactivity, and Applications
An In-Depth Technical Guide to 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane: Properties, Reactivity, and Applications
Introduction
5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane, also known by trade names such as Weston PNPG, is a cyclic phosphite ester that holds a significant position in both industrial and research settings.[1] Structurally, it is characterized by a six-membered dioxaphosphinane ring featuring a sterically demanding gem-dimethyl group at the 5-position and a phenoxy substituent on the trivalent phosphorus atom.[1][2] This unique architecture imparts a combination of thermal stability and specific reactivity that makes it a valuable molecule. While widely employed as an antioxidant and UV stabilizer in polymer manufacturing, its utility extends into the realm of fine chemical synthesis, where it serves as a versatile ligand and a precursor to a range of organophosphorus compounds.[1] This guide provides an in-depth analysis of its core chemical properties, synthesis, characteristic reactivity, and key applications for researchers, chemists, and professionals in drug development.
Molecular Structure and Core Physicochemical Properties
Identification and Nomenclature
A clear identification of the compound is critical for regulatory and research purposes. The key identifiers are summarized below.
| Identifier | Value |
| IUPAC Name | 5,5-dimethyl-2-phenoxy-1,3,2-dioxaphosphinane[1] |
| CAS Number | 3057-08-7[1] |
| Molecular Formula | C₁₁H₁₅O₃P[1][2] |
| Molecular Weight | 226.21 g/mol [1][2] |
| Common Synonyms | Phenyl neopentylene glycol phosphite, Weston PNPG[1] |
Structural Analysis
The molecule's behavior is fundamentally dictated by its three-dimensional structure. The 1,3,2-dioxaphosphinane ring typically adopts a chair conformation to minimize steric strain.[3] The presence of the gem-dimethyl group at the C5 position effectively locks this conformation, restricting ring inversion and influencing the orientation of the substituent on the phosphorus atom. The phenoxy group can occupy either an axial or equatorial position, with the equilibrium between these conformers influencing the accessibility of the phosphorus lone pair for coordination or reaction.
Caption: Molecular structure of 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane.
Physicochemical Data
The bulk properties of the compound are essential for its application and handling.
| Property | Value | Source |
| Boiling Point | 237.9 °C at 760 mmHg | [4] |
| Flash Point | 115.2 °C | [4] |
| Appearance | Data not consistently available; typically a liquid or low-melting solid | - |
Spectroscopic Characterization
Spectroscopic methods are indispensable for confirming the identity and purity of the compound and for monitoring its transformations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule.
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³¹P NMR: As the nucleus of interest, the ³¹P NMR spectrum provides the most direct probe of the phosphorus atom's chemical environment. For a trivalent phosphite like this, a characteristic chemical shift is expected in the range of +120 to +140 ppm. This value will shift dramatically upon oxidation to the pentavalent P(V) state.
-
¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons of the phenoxy group, the diastereotopic axial and equatorial protons of the CH₂ groups in the ring, and two singlets for the gem-dimethyl groups.
-
¹³C NMR: The carbon spectrum will complement the ¹H data, showing signals for the aromatic carbons, the CH₂ carbons, the quaternary C5 carbon, and the methyl carbons.
Table of Typical NMR Data
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ³¹P | ~ +130 | Singlet | P(III) center |
| ¹H | 7.2 - 7.5 | Multiplet | Aromatic (phenoxy) |
| 4.0 - 4.5 | Multiplet | O-CH₂ (axial/equatorial) | |
| 0.9 - 1.3 | Two Singlets | C(CH₃)₂ | |
| ¹³C | 150 - 152 | Singlet | Aromatic (C-O) |
| 120 - 130 | Multiplets | Aromatic (C-H) | |
| ~ 78 | Doublet (²JPC) | O-CH₂ | |
| ~ 32 | Doublet (³JPC) | C(CH₃)₂ | |
| ~ 22 | Singlets | C(CH₃)₂ |
Note: Exact chemical shifts can vary based on solvent and instrument.
Synthesis and Handling
Synthetic Pathway
The synthesis of 5,5-dimethyl-2-phenoxy-1,3,2-dioxaphosphinane is typically achieved through the condensation of 2,2-dimethyl-1,3-propanediol (neopentyl glycol) with a suitable trivalent phosphorus electrophile, such as phenyl dichlorophosphite (PhOPCl₂). The reaction is carried out in the presence of a non-nucleophilic base, like triethylamine, to scavenge the HCl byproduct. The choice of a sterically hindered diol (neopentyl glycol) is causal, as it readily forms a stable six-membered ring.
Caption: General experimental workflow for the synthesis of the title compound.
Detailed Experimental Protocol
This protocol is a representative example based on established chemical principles. All work should be conducted by trained personnel in a well-ventilated fume hood.
-
Reactor Setup: A three-necked, oven-dried round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Charging Reactants: The flask is charged with 2,2-dimethyl-1,3-propanediol (1.0 eq) and anhydrous toluene. The mixture is cooled to 0 °C in an ice bath. Triethylamine (2.1 eq) is added.
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Addition of Electrophile: Phenyl dichlorophosphite (1.0 eq) dissolved in anhydrous toluene is added dropwise via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 10 °C. The causality here is crucial: slow addition prevents runaway reactions and side-product formation.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours. Progress can be monitored by ³¹P NMR.
-
Workup: The formed triethylamine hydrochloride salt is removed by filtration under an inert atmosphere. The filter cake is washed with fresh anhydrous toluene.
-
Isolation: The solvent from the combined filtrates is removed under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by vacuum distillation or column chromatography to yield the pure product.
Safety and Handling
This compound requires careful handling due to its potential environmental impact.
-
Hazard Classification: It is classified as harmful to aquatic life with long-lasting effects (H412).[1][4]
-
Handling Precautions: Work in a well-ventilated area. Wear suitable protective clothing, gloves, and eye/face protection.[4] Avoid contact with skin and eyes.[4]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from moisture and oxidizing agents.[4]
-
Disposal: Avoid release to the environment.[4] Dispose of contents and container in accordance with local, regional, and national regulations.[4]
Chemical Reactivity and Mechanistic Considerations
The reactivity of 5,5-dimethyl-2-phenoxy-1,3,2-dioxaphosphinane is dominated by the chemistry of the trivalent phosphorus atom.
Oxidation to the P(V) Phosphate
The most characteristic reaction of this phosphite is its oxidation from the P(III) state to the pentavalent P(V) phosphate, 5,5-dimethyl-2-phenoxy-1,3,2-dioxaphosphinane 2-oxide (CAS 884-89-9).[5][6] This transformation is thermodynamically favorable and can be achieved with a variety of oxidizing agents, such as oxygen, hydrogen peroxide, or organic peroxides. This reaction is fundamental to its role as an antioxidant, where it scavenges peroxy radicals. The oxidation results in a significant downfield shift in the ³¹P NMR spectrum to approximately -5 to -20 ppm and the appearance of a strong P=O stretching band in the IR spectrum around 1250-1300 cm⁻¹.
Caption: The core reactivity pathway: oxidation from P(III) phosphite to P(V) phosphate.
Hydrolytic Stability
The P-O bonds in the phosphite are susceptible to hydrolysis, particularly in the presence of acid or base. Hydrolysis can lead to the cleavage of the phenoxy group to yield phenol and the corresponding H-phosphonate, or cleavage of the ring structure. The gem-dimethyl group provides some steric protection, enhancing its stability compared to less substituted analogues.
Role as a Ligand in Homogeneous Catalysis
The lone pair of electrons on the trivalent phosphorus atom allows this molecule to function as a Lewis base, making it an effective ligand for transition metals used in homogeneous catalysis (e.g., palladium, rhodium, nickel). While specific applications for this exact ligand are not broadly documented, its structural motifs are relevant. As a phosphite ligand, it is considered a strong π-acceptor and a moderately sterically demanding ligand. These properties can be tuned to influence the catalytic activity and selectivity in reactions such as hydroformylation, cross-coupling, and hydrogenation. The related compound class of 1,3,2-diazaphospholenes has been explored for catalytic reductions.[7]
Applications in Research and Industry
Polymer Additive
The primary industrial application of 5,5-dimethyl-2-phenoxy-1,3,2-dioxaphosphinane is as a secondary antioxidant and processing stabilizer for a variety of plastics, including synthetic rubber and resins.[1] During high-temperature processing, polymers can form hydroperoxides, which lead to degradation. This phosphite compound stoichiometrically decomposes these hydroperoxides into stable alcohols, thereby protecting the polymer backbone and preventing discoloration and loss of physical properties.
Intermediate in Chemical Synthesis
This compound is a valuable starting material for accessing a range of P(V) organophosphorus compounds. The corresponding phosphate, formed via oxidation, is a key structural motif. For example, related bis(dioxaphosphinan-2-yloxy)benzene structures are investigated as flame retardants.[3] The reactivity of the P-O bonds allows for further functionalization, making it a versatile building block.
Potential in Drug Development and Medicinal Chemistry
The 1,3,2-dioxaphosphorinane ring is a scaffold of interest in medicinal chemistry. The oxidized form and its derivatives have been incorporated into molecules with potential biological activity. For instance, the related 5,5-dimethyl-1,3,2-dioxaphosphorinan-2-oxide is used in the synthesis of bisphosphonates and phosphanamidates, which are being explored as potential anticancer agents.[8] This highlights the value of the core structure as a starting point for the synthesis of new therapeutic candidates.
Conclusion
5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane is a molecule of significant dual utility. Its robust structure, conferred by the conformationally locked gem-dimethyl substituted ring, makes it an effective industrial antioxidant. Simultaneously, the reactive P(III) center provides a handle for a wealth of chemical transformations, positioning it as a versatile ligand and synthetic intermediate for researchers in organophosphorus chemistry, catalysis, and drug discovery. A thorough understanding of its synthesis, reactivity, and handling is paramount for leveraging its full potential in both current and future applications.
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